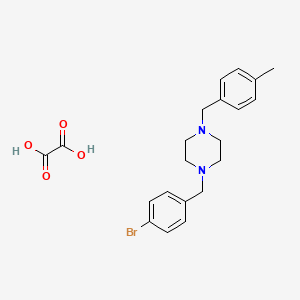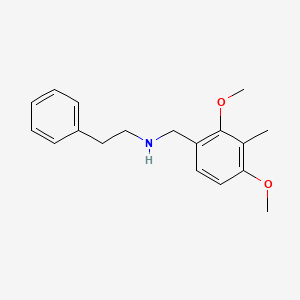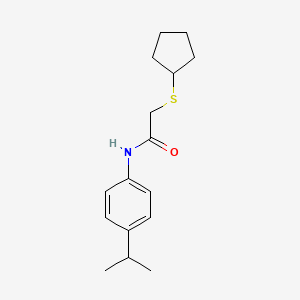![molecular formula C19H23ClO3 B4927802 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance endurance and performance.
Mécanisme D'action
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and reduced inflammation.
Biochemical and Physiological Effects:
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. It has been shown to increase endurance and performance in animal models of exercise, as well as improve lipid profile and reduce inflammation in human clinical trials. Additionally, 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity, as well as reduce atherosclerosis in human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has several advantages for lab experiments, including its potential to improve energy metabolism and reduce inflammation. However, there are also limitations to its use, such as potential toxicity and the need for further research to fully understand its effects on human health.
Orientations Futures
There are several future directions for research on 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, including its potential therapeutic effects on metabolic and cardiovascular diseases, its potential to improve endurance and performance in athletes, and its potential as a treatment for aging-related diseases. Additionally, further research is needed to fully understand the safety and toxicity of 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, as well as its long-term effects on human health.
Méthodes De Synthèse
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene can be synthesized by the reaction of 4-methylbenzene-1,2-diamine with 2-chloro-4-methylbenzoyl chloride, followed by the reaction with 4-(2-methoxy-4-methylphenoxy)butyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been extensively studied in animal models and human clinical trials for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve glucose uptake and insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models of obesity and diabetes. In human clinical trials, 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been tested for its potential to improve lipid profile, reduce insulin resistance, and prevent atherosclerosis.
Propriétés
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-14-6-8-17(16(20)12-14)22-10-4-5-11-23-18-9-7-15(2)13-19(18)21-3/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMFUIXSXBBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)

![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)


![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)
![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)